molecular formula C11H11Cl3N2O4 B13860506 Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate

Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate

Cat. No.: B13860506
M. Wt: 341.6 g/mol
InChI Key: SCDRIGIOOZITSD-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including nitro, chloro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate typically involves the reaction of 2,3,4-trichloro-6-nitrobenzylamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea.

Major Products

    Reduction: Conversion to the corresponding amine or carboxylic acid.

    Substitution: Formation of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The chloro groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2,3,4-trichloro-6-nitrobenzyl)glycinate
  • Ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycine

Uniqueness

Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C11H11Cl3N2O4

Molecular Weight

341.6 g/mol

IUPAC Name

ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate

InChI

InChI=1S/C11H11Cl3N2O4/c1-2-20-9(17)5-15-4-6-8(16(18)19)3-7(12)11(14)10(6)13/h3,15H,2,4-5H2,1H3

InChI Key

SCDRIGIOOZITSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Cl

Origin of Product

United States

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